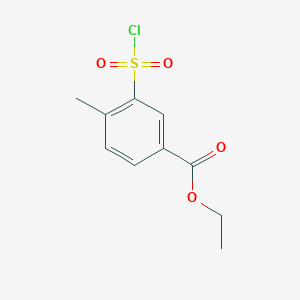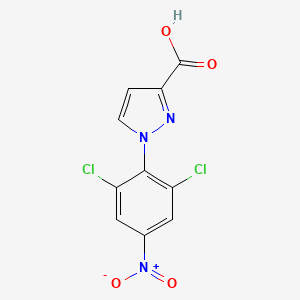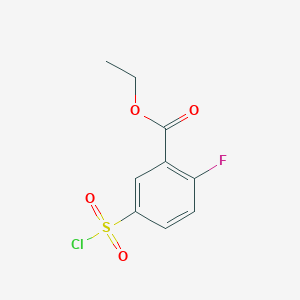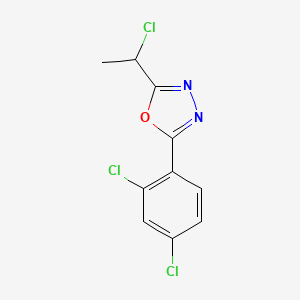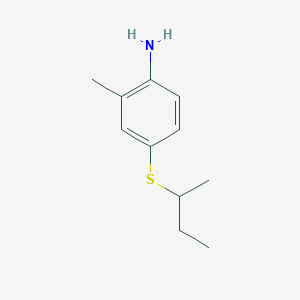![molecular formula C11H12N2S2 B1517964 2-Methyl-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline CAS No. 1155909-82-2](/img/structure/B1517964.png)
2-Methyl-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline
Descripción general
Descripción
The compound “2-Methyl-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline” belongs to the class of organic compounds known as diarylthioethers . These are organosulfur compounds containing a thioether group that is substituted by two aryl groups .
Molecular Structure Analysis
Thiazole, a component of the compound, is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Aplicaciones Científicas De Investigación
Organic Synthesis and Drug Development
- Synthesis of Heterocyclic Compounds: Thiazolyl derivatives, similar in structure to the query compound, have been synthesized for potential applications in drug development. For instance, the synthesis and reactions of thiosemicarbazides, triazoles, and Schiff bases, which demonstrate antihypertensive α-blocking activity, highlight the utility of thiazolyl compounds in medicinal chemistry (Abdel-Wahab et al., 2008).
- Antimicrobial Activities: New approaches for the synthesis of thiazoles and their fused derivatives have shown antimicrobial activities, indicating their potential use in developing new antimicrobial agents (Wardkhan et al., 2008).
Material Science
- Corrosion Inhibition: A study on the adsorption and corrosion inhibition of synthesized thiophene Schiff base on mild steel in acidic solutions illustrates the application of similar compounds in protecting metals against corrosion, an important aspect in materials science (Daoud et al., 2014).
Environmental Applications
- Degradation of Pollutants: Research into the degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3 demonstrates the environmental application of aniline derivatives in bioremediation, where specific bacteria can degrade toxic substances into less harmful compounds (Liu et al., 2002).
Advanced Materials
- Polymer and Nanomaterial Synthesis: The synthesis of nanostructured polyaniline in ionic liquids for enhanced electrochemical properties showcases the application of aniline derivatives in creating conductive polymers for energy storage devices, such as supercapacitors (Li et al., 2019).
Direcciones Futuras
Thiazole derivatives have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects . Therefore, the development of new drugs related to this scaffold could be a promising future direction .
Mecanismo De Acción
Target of Action
Compounds with a thiazole ring, such as this one, have been found to interact with various biological targets, including enzymes and receptors .
Mode of Action
Thiazole-containing compounds are known to behave unpredictably when they enter physiological systems, potentially activating or inhibiting biochemical pathways and enzymes, or stimulating or blocking receptors .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, potentially leading to various molecular and cellular effects .
Action Environment
The properties of thiazole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and light .
Análisis Bioquímico
Biochemical Properties
2-Methyl-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with peroxisome proliferator-activated receptors, which are involved in the regulation of gene expression related to lipid metabolism and inflammation . Additionally, this compound can inhibit certain enzymes, such as cyclooxygenase, thereby reducing the production of pro-inflammatory mediators .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and apoptosis. By modulating the activity of key signaling molecules, this compound can alter gene expression and cellular metabolism. For example, it can inhibit the activation of nuclear factor-kappa B, a transcription factor that regulates the expression of genes involved in immune and inflammatory responses . This inhibition leads to a decrease in the production of inflammatory cytokines and other mediators.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific receptors and enzymes, altering their activity. For instance, its interaction with peroxisome proliferator-activated receptors leads to changes in gene expression related to lipid metabolism and inflammation . Additionally, this compound can inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins . These molecular interactions contribute to its overall biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in reducing inflammation and promoting apoptosis in cancer cells . Its stability and activity can be influenced by factors such as temperature and pH.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to have beneficial effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic use.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . The enzymes involved in its metabolism include cytochrome P450 enzymes, which facilitate its oxidation, and transferases, which catalyze its conjugation with glucuronic acid or sulfate . These metabolic processes are crucial for its elimination from the body.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, facilitating its uptake and distribution . For instance, it can bind to albumin in the bloodstream, which helps in its transport to different tissues . Additionally, its distribution can be influenced by factors such as tissue perfusion and the presence of specific receptors.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It has been found to localize primarily in the cytoplasm and nucleus of cells . In the cytoplasm, it can interact with various enzymes and signaling molecules, influencing cellular metabolism and signaling pathways . In the nucleus, it can bind to specific receptors and transcription factors, modulating gene expression . These interactions are essential for its biological effects.
Propiedades
IUPAC Name |
2-methyl-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S2/c1-7-5-9(3-4-10(7)12)15-11-13-8(2)6-14-11/h3-6H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIGOAFGNFGUNGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)SC2=NC(=CS2)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




amine](/img/structure/B1517883.png)
![6-Ethyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B1517884.png)


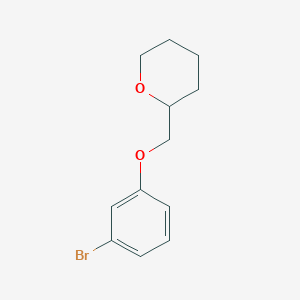
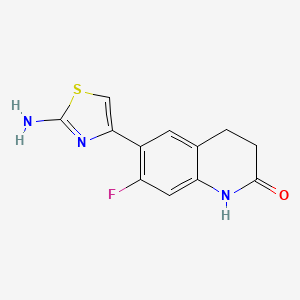
![2-(4-amino-1H-pyrazol-1-yl)-N-[4-(methylsulfanyl)phenyl]acetamide](/img/structure/B1517896.png)
